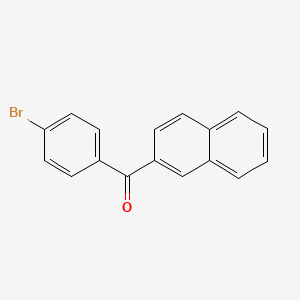

2-(3,4-Dimethylbenzoyl)phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various reagent systems and conditions. For instance, the paper titled "1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones" discusses the use of DMPBI and acetic acid for the transformation of epoxy ketones to hydroxy ketones under photoinduced conditions . Although this does not directly describe the synthesis of "2-(3,4-Dimethylbenzoyl)phenyl acetate," it provides insight into the types of reactions that can be used to manipulate similar molecular structures.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(3,4-Dimethylbenzoyl)phenyl acetate" has been analyzed using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These methods help in understanding the molecular geometry, electronic structure, and chemical properties of the compounds. Theoretical calculations using density functional theory (DFT) can also provide detailed information about the local and global chemical activities of such molecules .

Chemical Reactions Analysis

The electrochemical oxidation of related compounds has been studied, providing insights into the reactivity of such molecules . For example, the oxidation of 2-phenyl-1,2-benzisoselenazol-3(2H)-one and its derivatives in dried acetonitrile has been investigated, which can be related to the oxidation behavior of "2-(3,4-Dimethylbenzoyl)phenyl acetate" .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For instance, the paper on the synthesis and characterization of pyrazoles provides information on the spectral properties of the synthesized compounds . The antibacterial activity of some new complexes of various metals with Schiff base derived from a related compound has also been studied, indicating potential biological applications . Additionally, the determination of pKa values of newly synthesized derivatives provides information on the acidity constants, which are important for understanding the behavior of such compounds in different environments .

Scientific Research Applications

Photosensitive Protecting Groups

Application in Synthetic Chemistry : Protecting groups play a crucial role in synthetic chemistry by protecting functional groups from reactions until they are needed. Photosensitive protecting groups, such as those related to benzoyl phenyl acetates, are particularly valuable for their ability to be removed under mild, non-destructive conditions using light. This allows for greater control in the synthesis of complex organic molecules (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes (AOPs)

Environmental Remediation : Research on AOPs for the degradation of persistent organic pollutants in water showcases the importance of understanding the reactivity and transformation of chemical compounds. Studies focusing on by-products and biotoxicity of degradation pathways provide insights into the environmental fate of compounds such as 2-(3,4-Dimethylbenzoyl)phenyl acetate and its analogs (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pyrazole Heterocycles Synthesis

Medicinal Chemistry Applications : The synthesis of pyrazole heterocycles, which share structural motifs with benzoyl phenyl acetates, underlines the importance of these compounds in developing drugs with a wide range of biological activities. Such synthetic strategies are pivotal for creating novel therapeutic agents (Dar & Shamsuzzaman, 2015).

Cinnamic Acid Derivatives in Anticancer Research

Pharmacological Insights : The study of cinnamic acid derivatives for their anticancer potential highlights the broader relevance of researching the biological activities of structurally related compounds, including benzoyl phenyl acetates. This research contributes to understanding how chemical structure influences biological activity and the development of anticancer drugs (De, Baltas, & Bedos-Belval, 2011).

Future Directions

While specific future directions for “2-(3,4-Dimethylbenzoyl)phenyl acetate” were not found, a related depside derivative was synthesized and evaluated for antioxidant activity. The study suggested that these compounds could be useful as a template for future development through modification or derivatization to design more potent biologically active compounds .

properties

IUPAC Name |

[2-(3,4-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-14(10-12(11)2)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOTUJTWHYXQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641613 |

Source

|

| Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-12-4 |

Source

|

| Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.